molecular formula C16H10N4O3S B2712465 (Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one CAS No. 314244-57-0

(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one

Cat. No.: B2712465
CAS No.: 314244-57-0
M. Wt: 338.34
InChI Key: LEAOSBIQYZUVAW-RGEXLXHISA-N
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Description

(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is a complex organic compound that features a unique structure combining benzo[d][1,3]dioxole, hydrazone, benzo[4,5]imidazo[2,1-b]thiazole, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole derivative: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form the benzo[d][1,3]dioxole ring.

    Hydrazone formation: The benzo[d][1,3]dioxole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization to form benzo[4,5]imidazo[2,1-b]thiazole: The hydrazone is then subjected to cyclization with 2-aminothiophenol under acidic conditions to form the benzo[4,5]imidazo[2,1-b]thiazole ring system.

    Final condensation: The final step involves the condensation of the benzo[4,5]imidazo[2,1-b]thiazole derivative with an appropriate ketone to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. If explored as an anticancer agent, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one: This compound itself.

    This compound derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yldiazenyl)-[1,3]thiazolo[3,2-a]benzimidazol-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3S/c21-15-14(19-18-9-5-6-12-13(7-9)23-8-22-12)24-16-17-10-3-1-2-4-11(10)20(15)16/h1-7,21H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHDZJOPBJRXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=NC3=C(N4C5=CC=CC=C5N=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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